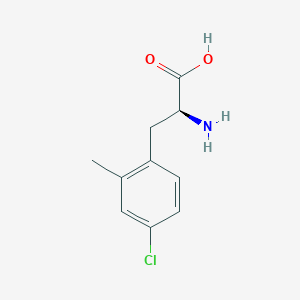

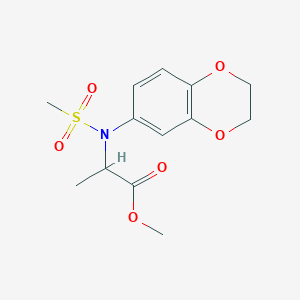

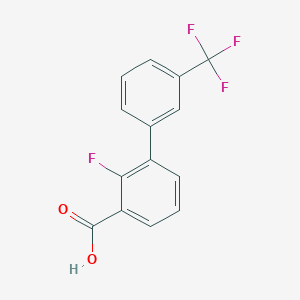

![molecular formula C15H13BrN2O2S B8015219 3-Bromo-5-methyl-1-tosyl-1h-pyrrolo[2,3-b]pyridine](/img/structure/B8015219.png)

3-Bromo-5-methyl-1-tosyl-1h-pyrrolo[2,3-b]pyridine

Vue d'ensemble

Description

3-Bromo-5-methyl-1-tosyl-1h-pyrrolo[2,3-b]pyridine is a nitrogen-containing heterocyclic compound. It belongs to the class of 7-azaindoles, which are known for their diverse biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties

Méthodes De Préparation

The synthesis of 3-Bromo-5-methyl-1-tosyl-1h-pyrrolo[2,3-b]pyridine can be achieved through various synthetic routes. One common method involves a one-step substitution reaction using strong bases such as potassium hydroxide or sodium hydroxide . Another approach utilizes triethylamine as a base and 4-dimethylaminopyridine (DMAP) as a catalyst . The structure of the compound is typically confirmed using techniques such as 1H NMR, 13C NMR, FTIR, and X-ray diffraction .

Analyse Des Réactions Chimiques

3-Bromo-5-methyl-1-tosyl-1h-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in Negishi and Suzuki cross-coupling reactions at the C3 position and Buchwald-Hartwig coupling at the C5 position.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although detailed studies on these reactions are limited.

Common Reagents and Conditions: Typical reagents include palladium catalysts for cross-coupling reactions and strong bases for substitution reactions.

Major Products: The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

3-Bromo-5-methyl-1-tosyl-1h-pyrrolo[2,3-b]pyridine has several scientific research applications:

Mécanisme D'action

The mechanism of action of 3-Bromo-5-methyl-1-tosyl-1h-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of various proteases, which play a crucial role in cell growth and proliferation . This inhibition can lead to the suppression of tumor cell growth and other therapeutic effects. The compound’s structure allows it to interact with key molecules in signal transduction pathways, enhancing its selectivity and reducing toxicity to normal tissues .

Comparaison Avec Des Composés Similaires

3-Bromo-5-methyl-1-tosyl-1h-pyrrolo[2,3-b]pyridine can be compared with other similar compounds, such as:

5-Bromo-1-tosyl-1h-pyrrolo[2,3-b]pyridine: This compound shares a similar core structure but lacks the methyl group at the C5 position.

3-Iodo-5-bromo-1-tosyl-1h-pyrrolo[2,3-b]pyridine: This derivative includes an additional iodine atom at the C3 position, which can influence its reactivity and biological activity.

Other 7-azaindole derivatives: These compounds exhibit a range of biological activities and can be modified at various positions to enhance their properties.

The uniqueness of this compound lies in its specific substitution pattern, which can significantly impact its chemical reactivity and biological activity.

Propriétés

IUPAC Name |

3-bromo-5-methyl-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrN2O2S/c1-10-3-5-12(6-4-10)21(19,20)18-9-14(16)13-7-11(2)8-17-15(13)18/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRDWTLIBTNXVOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

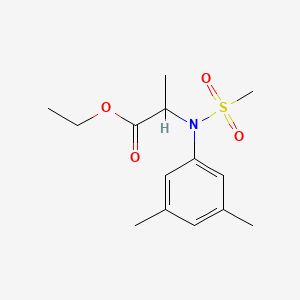

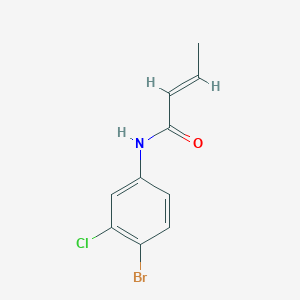

![2,5-Difluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B8015183.png)

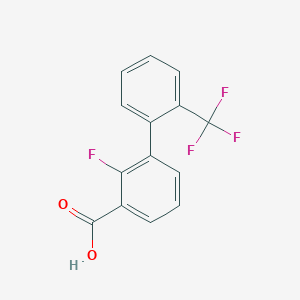

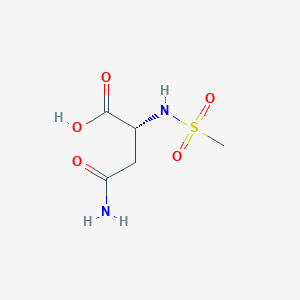

![[3-(2-Chloro-4-fluorophenyl)isoxazol-5-yl]methanol](/img/structure/B8015224.png)